Hsd17B13-IN-22 is derived from research focusing on the modulation of the Hsd17b13 gene, which encodes the enzyme responsible for catalyzing the conversion of steroid hormones. The classification of this compound falls under small molecule inhibitors targeting enzymes involved in steroid metabolism. Its development is part of ongoing efforts to find effective treatments for metabolic liver diseases.
The synthesis of Hsd17B13-IN-22 involves several steps that typically include:
The exact synthetic pathway may vary based on specific research protocols but generally adheres to standard organic synthesis techniques.
The molecular structure of Hsd17B13-IN-22 can be characterized using various analytical techniques:
The data obtained from these analyses contribute to a comprehensive understanding of its chemical behavior and interactions.
Hsd17B13-IN-22 participates in various chemical reactions that are crucial for its function as an inhibitor:
Detailed kinetic studies are often performed to quantify these interactions, providing insights into its efficacy as a therapeutic agent.
The mechanism by which Hsd17B13-IN-22 exerts its effects involves:
Research indicates that modulation of this enzyme can significantly influence metabolic pathways associated with liver health, making it a promising candidate for therapeutic intervention in liver diseases.
The physical properties of Hsd17B13-IN-22 include:
Chemical properties such as reactivity with other compounds or stability in biological systems are crucial for determining its potential as a drug candidate.
Hsd17B13-IN-22 has several potential applications in scientific research and medicine:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4